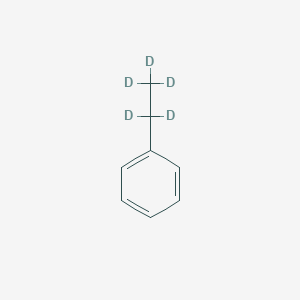

Ethylbenzol-2,3,4,5,6-D5

Übersicht

Beschreibung

Ethylbenzene-2,3,4,5,6-D5 is a deuterium-labeled derivative of ethylbenzene, where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

Ethylbenzene-2,3,4,5,6-D5 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Pharmacokinetics: Used as a tracer to study the pharmacokinetic and metabolic profiles of drugs.

Environmental Studies: Helps in understanding the behavior and reactivity of ethylbenzene derivatives in industrial processes and environmental impact assessments.

Chemical Analysis: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitation and structural analysis.

Wirkmechanismus

Target of Action

Ethylbenzene-2,3,4,5,6-D5 is a deuterium-labeled derivative of Ethylbenzene . It is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis . The primary targets of Ethylbenzene-2,3,4,5,6-D5 are the molecules of ethylbenzene present in various matrices such as air, water, and soil .

Mode of Action

The mode of action of Ethylbenzene-2,3,4,5,6-D5 is based on its deuterium labeling. Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

The deuterium labeling of the compound is known to potentially affect its pharmacokinetic profile .

Result of Action

The result of the action of Ethylbenzene-2,3,4,5,6-D5 is primarily the accurate quantification of ethylbenzene levels in various matrices . This is achieved through the use of the compound as an internal standard in GC-MS analysis .

Action Environment

The action environment of Ethylbenzene-2,3,4,5,6-D5 can vary widely, as it is used to quantify ethylbenzene levels in various matrices such as air, water, and soil

Biochemische Analyse

Biochemical Properties

Ethylbenzene-2,3,4,5,6-D5 interacts with various enzymes and proteins in biochemical reactions . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Cellular Effects

It is known that ethylbenzene, the parent compound of Ethylbenzene-2,3,4,5,6-D5, can cause mild hepatic dysfunction .

Molecular Mechanism

It is known that the parent compound, ethylbenzene, undergoes oxidation in the presence of certain enzymes . The resulting products include acetophenone, benzaldehyde, and benzoic acid .

Temporal Effects in Laboratory Settings

It is known that the parent compound, ethylbenzene, can cause mild hepatic dysfunction over time .

Dosage Effects in Animal Models

It is known that the parent compound, ethylbenzene, can cause mild hepatic dysfunction in rats at high doses .

Metabolic Pathways

Ethylbenzene-2,3,4,5,6-D5 is involved in the metabolic pathway of ethylbenzene . The anaerobic degradation of ethylbenzene is initiated by a dehydrogenation of ethylbenzene to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) .

Transport and Distribution

It is known that the parent compound, ethylbenzene, is relatively water-soluble , suggesting that it may be distributed throughout the cell via the cytoplasm.

Subcellular Localization

Given its water solubility , it is likely to be found throughout the cell, including in the cytoplasm.

Vorbereitungsmethoden

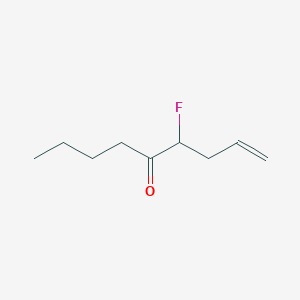

Ethylbenzene-2,3,4,5,6-D5 can be synthesized through several methods. One common synthetic route involves the activation of the C-F bond in fluoroethane using aluminum chlorofluoride and tri-n-butyl-tin hydride in benzene-d6 at 70°C. This reaction, conducted under Schlenk conditions, yields ethylbenzene-2,3,4,5,6-D5 with a high yield of 97% . Industrial production methods typically involve similar catalytic processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

Ethylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Ethylbenzene-2,3,4,5,6-D5 is unique due to its deuterium labeling, which distinguishes it from other ethylbenzene derivatives. Similar compounds include:

Ethylbenzene-d10: Where all hydrogen atoms are replaced with deuterium.

Ethyl-α,α-d2-benzene: Where two hydrogen atoms on the ethyl group are replaced with deuterium.

Ethyl-β,β,β-d3-benzene: Where three hydrogen atoms on the ethyl group are replaced with deuterium.

These compounds are used for similar purposes in scientific research but differ in the extent and position of deuterium labeling, which can affect their physical and chemical properties.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20302-26-5 | |

| Record name | 20302-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

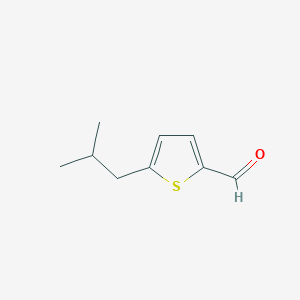

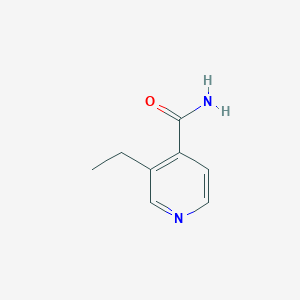

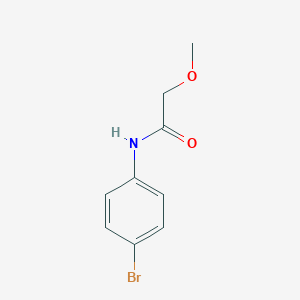

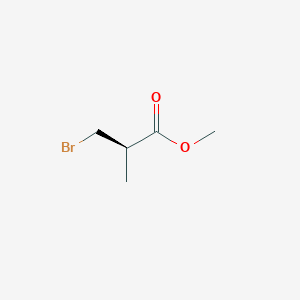

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.